Computed Lipophilicity (XLogP3) Head-to-Head Comparison: 3,4-Dimethyl-THQ vs. Monomethyl and Unsubstituted THQ Analogs
The computed octanol-water partition coefficient (XLogP3) of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline is 2.8, compared with 2.4 for both 3-methyl-5,6,7,8-tetrahydroquinoline and 4-methyl-5,6,7,8-tetrahydroquinoline, and 2.1 for the unsubstituted 5,6,7,8-tetrahydroquinoline scaffold [1][2][3][4]. This represents a quantitative increase of ΔlogP = +0.4 over the monomethyl analogs and ΔlogP = +0.7 over the parent heterocycle, all computed under the same XLogP3 3.0 algorithm in PubChem [1][2][3][4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Methyl-THQ: XLogP3 = 2.4; 4-Methyl-THQ: XLogP3 = 2.4; 5,6,7,8-Tetrahydroquinoline: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.4 vs monomethyl analogs; ΔXLogP3 = +0.7 vs unsubstituted THQ |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14); identical methodology applied across all compounds |
Why This Matters
A logP difference of +0.4 to +0.7 translates to a 2.5- to 5-fold increase in predicted membrane partitioning, which directly impacts the compound's suitability for cell-permeable probe design and CNS-targeted library synthesis where higher lipophilicity is a critical selection criterion.
- [1] PubChem CID 12278208 (3,4-Dimethyl-5,6,7,8-tetrahydroquinoline), Computed Properties: XLogP3-AA = 2.8. NCBI (2025). View Source
- [2] PubChem CID 120028 (3-Methyl-5,6,7,8-tetrahydroquinoline), Computed Properties: XLogP3-AA = 2.4. NCBI (2025). View Source
- [3] PubChem CID 185667 (4-Methyl-5,6,7,8-tetrahydroquinoline), Computed Properties: XLogP3-AA = 2.4. NCBI (2025). View Source
- [4] PubChem CID 66335 (5,6,7,8-Tetrahydroquinoline), Computed Properties: XLogP3-AA = 2.1. NCBI (2025). View Source
